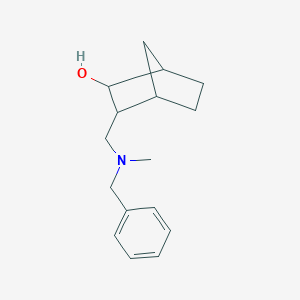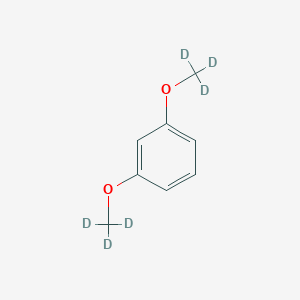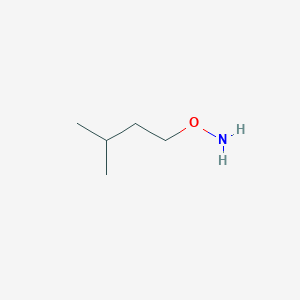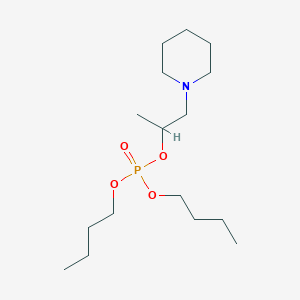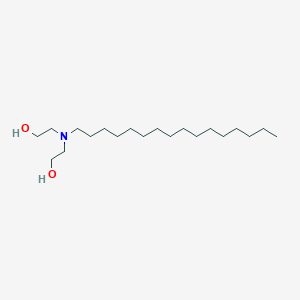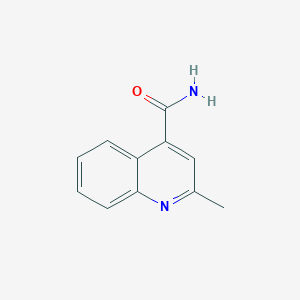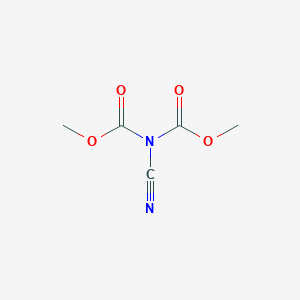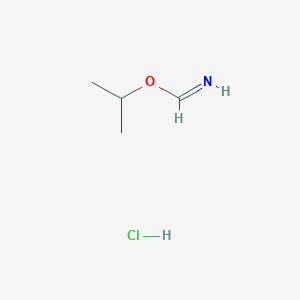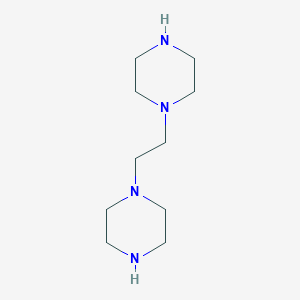
Piperazine, 1,1'-(1,2-ethanediyl)bis-
Vue d'ensemble
Description
Piperazine, 1,1'-(1,2-ethanediyl)bis-, is a chemical compound that serves as a core structure or a linker in various synthesized molecules with potential applications in pharmaceuticals and materials science. It is a versatile moiety that can be modified to produce a wide range of derivatives with diverse biological activities and physicochemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, bis(heteroaryl)piperazines (BHAPs) have been synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with some derivatives showing significantly higher potency compared to the lead molecule . Another study reported the synthesis of bis(piperazine-2,5-diones) with varying side chain substitutions, affecting the solid-state conformations of the molecules . Additionally, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized, showing potent antibacterial and biofilm inhibition activities . Piperazine has also been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role as an environmentally benign catalyst .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their physical properties and biological activities. For example, the solid-state structures of xylylene-linked bis(piperazine-2,5-diones) were determined, revealing "C"-shaped and "S"-shaped conformations depending on the side chain substitutions . The crystal structure of bis(piperazine-1,4-diium) pentachloroantimonate (III) monohydrate was characterized, providing insights into its internal dynamics .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are crucial for their applications. Cobalt(II) complexes with piperazine-1,4-diylbis(methylene)bis(phosphinic) acid have been synthesized, showing different coordination modes and forming polymeric networks . The reactivity of piperazine derivatives has been explored in the synthesis of bis(1,3,4-trisubstituted pyrazoles) and other compounds with potential chemotherapeutic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structures. For instance, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine as antioxidants showed that the compound has a high melting point and significant antioxidant activity . The use of a nanostructured molten salt catalyst for the synthesis of piperazine-based bis(4-hydroxy-2H-chromen-2-one) derivatives demonstrated the importance of catalyst choice in achieving high yields and short reaction times . DNA-directed alkylating agents based on triazolo-piperazines were synthesized and evaluated for their DNA affinity and antitumor activity, indicating the potential of piperazine derivatives in cancer therapy .
Applications De Recherche Scientifique
Therapeutic Applications
Piperazine derivatives have been identified for their therapeutic uses across various domains, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. A review by Rathi et al. (2016) emphasizes the compound's adaptability in drug design, showcasing its utility in creating molecules for central nervous system agents, anticancer, cardio-protective agents, and more. The flexibility of the piperazine scaffold allows for significant variations in medicinal potential based on subtle changes to its substitution pattern, underscoring the broad spectrum of activities that can be achieved with piperazine-based molecules (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Girase et al. (2020) provide a comprehensive review of anti-mycobacterial compounds developed over the past five decades, where piperazine serves as a critical building block. This review aids medicinal chemists by elaborating on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, facilitating the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Environmental Applications
The utility of piperazine derivatives extends beyond pharmacological applications to include significant roles in environmental science. For instance, nanofiltration (NF) membranes featuring a crumpled polyamide layer with piperazine-based structures have demonstrated remarkable improvements in water treatment processes. Shao et al. (2022) review the advancements in NF membrane technology, highlighting the potential of piperazine-based membranes to enhance water permeance, selectivity, and antifouling performance, thereby offering solutions for water softening, purification, and reuse (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Propriétés
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVNMPVLPEHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066499 | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
CAS RN |
19479-83-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[piperazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19479-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019479835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ethylenedipiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
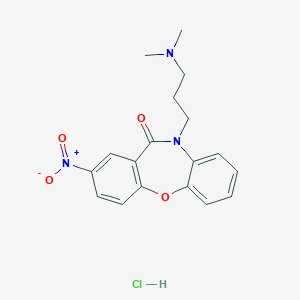
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
